molecular formula C16H11BrN2OS2 B11070325 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one

3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11070325
M. Wt: 391.3 g/mol
InChI Key: URVIYCUUDYECQL-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both benzothiazole and thiazolidinone moieties. These types of compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the benzothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in biological processes.

    Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
  • 3-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 3-(1,3-Benzothiazol-2-yl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one

Uniqueness

The presence of the 4-bromophenyl group in 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one may confer unique properties such as enhanced biological activity or specific reactivity compared to similar compounds.

Properties

Molecular Formula

C16H11BrN2OS2

Molecular Weight

391.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS2/c17-11-7-5-10(6-8-11)15-19(14(20)9-21-15)16-18-12-3-1-2-4-13(12)22-16/h1-8,15H,9H2

InChI Key

URVIYCUUDYECQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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